molecular formula C14H13FN2O2 B3023229 N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide CAS No. 229322-39-8

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide

Cat. No.: B3023229
CAS No.: 229322-39-8
M. Wt: 260.26 g/mol
InChI Key: TVTLSPZREWVXRY-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a fluorine atom, and a methoxy group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide typically involves the acylation of 3-amino-4-fluoroaniline with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the production process by minimizing the handling of hazardous chemicals and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTLSPZREWVXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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